Positional Isomer Differentiation: 4-Amino vs. 6-Amino Indole-1-acetamide Physicochemical Properties
2-(4-Amino-1H-indol-1-YL)acetamide (C₁₀H₁₁N₃O, MW 189.21) is the 4-amino positional isomer of the indole-1-acetamide series. The closest catalogued analog, 2-(6-Amino-1H-indol-1-yl)acetamide (CAS 1096264-67-3), shares the identical molecular formula and mass but differs in the ring position of the primary amine . The 4-amino substitution places the H-bond donor adjacent to the indole nitrogen (N1) and the acetamide-bearing side chain, whereas the 6-amino isomer positions the amine on the distal benzo ring. This positional difference alters calculated logP by approximately 0.2–0.4 units (class-level inference based on indole amino isomer series) . While direct experimental head-to-head bioactivity data for these specific isomers is not publicly available, the well-established SAR principle that amino position on the indole ring modulates HDAC isoform selectivity and target engagement potency makes this differentiation critical for procurement decisions [1].
| Evidence Dimension | Positional isomer identity (amino group location on indole ring) |
|---|---|
| Target Compound Data | 4-amino substitution (CAS 1342500-61-1); C₁₀H₁₁N₃O; MW 189.21; InChI: InChI=1S/C10H11N3O/c11-8-2-1-3-9-7(8)4-5-13(9)6-10(12)14/h1-5H,6,11H2,(H2,12,14) |
| Comparator Or Baseline | 2-(6-Amino-1H-indol-1-yl)acetamide (CAS 1096264-67-3); identical molecular formula and mass; InChI: InChI=1S/C10H11N3O/c11-8-2-1-7-3-4-13(6-10(12)14)9(7)5-8/h1-5H,6,11H2,(H2,12,14) |
| Quantified Difference | Amino group at C4 vs. C6; calculated logP difference ~0.2–0.4 (class-level estimate); distinct SMILES and InChI fingerprints |
| Conditions | Computational physicochemical comparison; no co-crystal or biochemical assay data available for direct isomer comparison |
Why This Matters
Positional isomers produce different biological outcomes; procurement of the wrong isomer invalidates SAR studies and may fall outside patent composition-of-matter protection.
- [1] Beshore, D.C.; Adam, G.C.; Barnard, R.J.O.; et al. Redefining the Histone Deacetylase Inhibitor Pharmacophore: High Potency with No Zinc Cofactor Interaction. ACS Med. Chem. Lett. 2021, 12(4), 540–547. View Source
